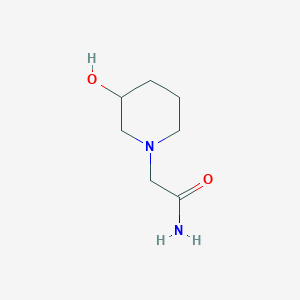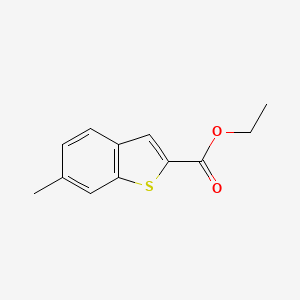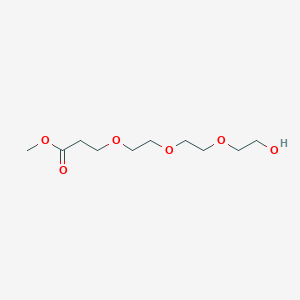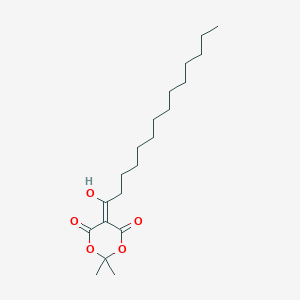![molecular formula C12H20N2O2 B1488381 {1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol CAS No. 1565954-27-9](/img/structure/B1488381.png)
{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol
Descripción general
Descripción
{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol, also known as 1-(3,5-dimethyl-1,2-oxazol-4-yl)methylpiperidine-4-methanol, is a synthetic compound with a wide range of applications in scientific research. It is a white to off-white crystalline solid with a melting point of 92-94°C. It is soluble in ethanol and water and insoluble in chloroform and ether.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Oxazole derivatives, such as the one , have been identified to possess significant antimicrobial properties . They can be synthesized and screened for their ability to inhibit the growth of various bacterial and fungal strains. This is particularly valuable in the development of new antibiotics and antifungal agents, especially in an era where antibiotic resistance is a growing concern .
Anticancer Potential
The oxazole moiety is a common feature in many compounds with anticancer activities . Research has shown that certain oxazole derivatives can act as inhibitors against specific cancer cell lines, making them potential candidates for anticancer drug development. Their mode of action may involve interfering with cell division or inhibiting key enzymes that cancer cells need to proliferate .
Anti-inflammatory Applications
Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. Oxazole derivatives have been reported to exhibit anti-inflammatory effects , which could be harnessed in the creation of new anti-inflammatory medications. These compounds may work by modulating the immune response or inhibiting the production of pro-inflammatory cytokines .
Antidiabetic Effects
The presence of an oxazole ring in molecules has been associated with antidiabetic effects . Compounds like the one being analyzed could be explored for their potential to act as antidiabetic agents, possibly by influencing insulin release or improving insulin sensitivity in body tissues .
Antiobesity Activity
Obesity is a major health concern worldwide, and oxazole derivatives have shown promise in combating this issue. They may exert antiobesity effects by affecting lipid metabolism or reducing adipogenesis, which is the process of cell differentiation into fat cells. This application is particularly interesting for developing treatments that target metabolic disorders .
Antioxidant Properties
Oxidative stress contributes to the pathogenesis of numerous diseases. Oxazole derivatives can serve as antioxidants , neutralizing free radicals and preventing oxidative damage to cells and tissues. This antioxidant activity can be leveraged in the prevention and treatment of diseases caused by oxidative stress, such as neurodegenerative disorders .
Mecanismo De Acción
Target of action
Oxazole derivatives have been found to bind with high affinity to multiple receptors . Piperidine is a common structural motif in many pharmaceuticals and natural products, suggesting this compound may interact with a variety of biological targets.
Mode of action
The mode of action would depend on the specific biological target. For instance, some oxazole derivatives have been found to have affinity towards the adenosine A1 and A2A receptors .
Biochemical pathways
Oxazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, certain oxazole derivatives have been found to have increased activity under acidic conditions .
Propiedades
IUPAC Name |
[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9-12(10(2)16-13-9)7-14-5-3-11(8-15)4-6-14/h11,15H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAVFQVXNRMFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



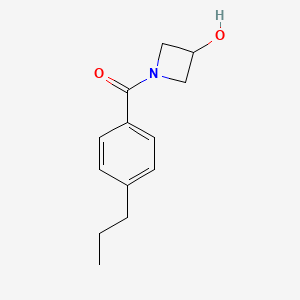
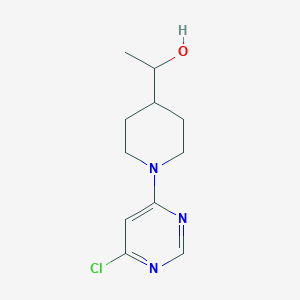


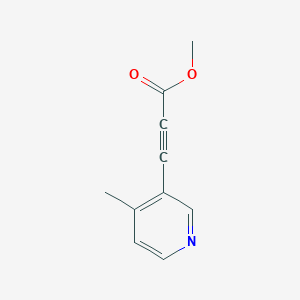
![2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1488304.png)
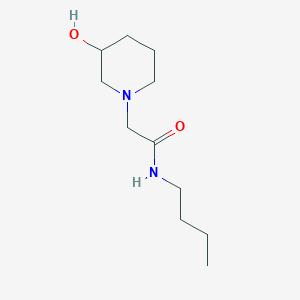
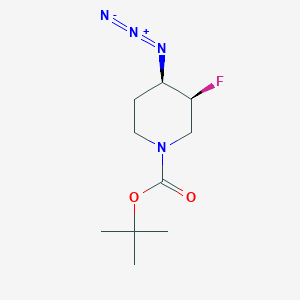
![1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B1488307.png)
